molecular formula C11H13BrF3NO2S B1522338 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 1020252-83-8

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1522338
CAS No.: 1020252-83-8
M. Wt: 360.19 g/mol
InChI Key: IJPATHMDDIDFND-UHFFFAOYSA-N
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Description

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H13BrF3NO2S and its molecular weight is 360.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrF3N2O2SC_{11}H_{12}BrF_3N_2O_2S, with a molecular weight of approximately 360.19 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action, particularly in cancer therapy:

  • Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit interactions between proteins involved in tumor progression. For instance, it targets the S100A2 protein, which is implicated in several cancers, including pancreatic cancer. By disrupting the S100A2-p53 interaction, the compound may reduce tumor cell proliferation and promote apoptosis in cancer cells .
  • Antimicrobial Activity : Similar sulfonamide compounds have demonstrated antimicrobial properties against various bacterial strains, suggesting that this compound may also possess potential as an antibiotic .

Biological Activity Summary

Biological Activity Mechanism References
AntitumorInhibition of S100A2-p53 interaction
AntimicrobialEffective against bacterial strains
Potential AntidiabeticSimilar compounds exhibit antidiabetic effects

Case Studies and Experimental Findings

  • Antitumor Efficacy : In vitro studies have shown that derivatives similar to this compound can inhibit cancer cell lines by targeting specific pathways associated with cell survival and proliferation. For example, research has highlighted the compound's ability to induce apoptosis in pancreatic cancer cells through its action on the S100A2 protein .
  • Antimicrobial Testing : A series of tests conducted on structurally related sulfonamides indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was found to enhance solubility and bioavailability, contributing to increased efficacy as an antimicrobial agent .

Synthesis and Structural Analysis

The synthesis of this compound typically involves an amidation reaction followed by purification steps such as crystallization or chromatography. Characterization techniques like NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and X-ray diffraction are employed to confirm the structure and purity of the compound .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with cellular targets can provide insights into its potential therapeutic applications.
  • Clinical Trials : Moving towards clinical evaluation could establish its efficacy and safety profile in humans, particularly for applications in oncology and infectious diseases.
  • Development of Derivatives : Modifying the chemical structure may enhance potency or selectivity towards specific biological targets, thereby broadening its applicability in drug development.

Properties

IUPAC Name

3-bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO2S/c1-2-3-4-16-19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPATHMDDIDFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674355
Record name 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-83-8
Record name 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.